N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The N-substituted (prop-2-yn-1-yl)amines were synthesized using a stepwise procedure .Molecular Structure Analysis
The molecular structure of the compound includes a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It also contains a tolyl group, which is a functional group related to toluene .Chemical Reactions Analysis
Triazoles are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . They are commonly used in the synthesis of new bioactive molecules .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Guanidine Derivatives : This compound has been used in synthesizing guanidine derivatives like N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide, confirmed through NMR and infrared spectroscopy (Balewski & Kornicka, 2021).
- Antimicrobial Activity : Some derivatives of this compound have been tested for antimicrobial activities against various Candida species and pathogenic bacteria, showing significant potency (Altıntop et al., 2011).
Physical and Chemical Properties
- Evaluation of Physical-Chemical Properties : Studies have synthesized and evaluated the physical-chemical properties of related compounds, focusing on establishing their identity and structure using methods like NMR spectroscopy and chromatography (Tatyana et al., 2019).
Anticancer and Cytotoxic Potential
- Cytotoxicity Testing : Research into the cytotoxicity of related compounds on human cancer cell lines revealed notable activity, highlighting the potential for developing new anticancer agents (Balewski et al., 2020).
Potential in Cancer Immunotherapy
- Binding of Potent Inhibitors : A study revealed the unique sulfur-aromatic interactions that contribute to the binding of potent inhibitors, such as IDO1 inhibitors, which are speculated to be useful in cancer immunotherapy (Peng et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-16-7-9-18(10-8-16)25-13-14-26-20(25)23-24-21(26)28-15-19(27)22-12-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZNJCSIOMOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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